

Application Note: Methods for the Crystallization of Anhydrous D-Fructofuranose

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Compound of Interest

Compound Name: *D-fructofuranose*

Cat. No.: *B12894040*

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Introduction

D-fructose is a monosaccharide with the highest sweetness among natural sugars.[1] Its crystalline form, particularly anhydrous **D-fructofuranose**, is of significant interest in the pharmaceutical and food industries for its stability and handling properties. However, the high solubility of fructose in water and the high viscosity of its concentrated solutions make crystallization challenging, often resulting in low yields and long processing times.[1] Industrially, two primary methods are employed: aqueous crystallization and alcoholic anti-solvent crystallization.[1] The choice of method and the precise control of process parameters are critical for obtaining the desired anhydrous crystalline form, as fructose can exist in several isomeric forms, with only the β -D-fructopyranose isomer being readily incorporated into the crystal lattice.[2] This document provides detailed protocols and comparative data for the crystallization of anhydrous **D-fructofuranose**.

Methods and Factors Influencing Crystallization

The successful crystallization of anhydrous **D-fructofuranose** hinges on careful control over several key factors that influence nucleation and crystal growth.

- **Aqueous Crystallization:** This method involves creating a highly supersaturated aqueous solution of fructose and inducing crystallization through cooling or vacuum evaporation.[3][4] To avoid the formation of hydrated forms, the process must be carefully managed within a specific range of fructose concentrations and temperatures.[3]

- **Alcoholic Anti-solvent Crystallization:** This is a widely used industrial method that leverages the low solubility of fructose in alcohols like ethanol.[5] Adding ethanol to a concentrated aqueous fructose syrup reduces fructose solubility, thereby increasing supersaturation and promoting crystallization.[1][5] This technique generally leads to higher yields and shorter crystallization times compared to purely aqueous methods.[1]

Key Factors:

- **Supersaturation:** A critical driving force for crystallization. In ethanolic methods, a degree of supersaturation of at least 1.02 is recommended.[6]
- **Temperature:** Higher temperatures generally favor the formation of larger crystals.[7] However, for aqueous solutions, increased viscosity at lower temperatures can slow crystal formation.[7] Specific temperature ranges, such as 50-75°C for ethanolic methods, are crucial for process control.[6]
- **Solvent System:** The choice of solvent or anti-solvent is paramount. Ethanol is commonly used as an anti-solvent to decrease fructose solubility in water.[1][5]
- **Seeding:** The addition of seed crystals is essential to initiate crystallization and control the final crystal size and form.[3] Seed crystals of anhydrous fructose with a mean particle size of 40-50 micrometers are preferable for the ethanolic process.[6]
- **Agitation:** Proper mixing is required to ensure homogeneity and to overcome mass transfer limitations, especially at high supersaturation levels.[1]

Data Presentation

The following tables summarize key quantitative parameters for different crystallization methods, compiled from various sources.

Table 1: Comparison of Anhydrous Fructose Crystallization Methods

Parameter	Aqueous Cooling Crystallization	Ethanollic Anti-solvent Crystallization
Primary Solvent	Water	Water
Anti-solvent	None	Ethanol
Inducement Method	Controlled Cooling / Evaporation	Anti-solvent Addition / Azeotropic Evaporation
Typical Concentration	88-96% (w/w) dry solids[4]	High initial aqueous concentration
Typical Temperature	Varies; can be seeded at 80-95°C[2]	50 - 75°C (constant during evaporation)[6]
Advantages	Simpler solvent system	Higher yield, shorter crystallization time[1]
Challenges	High viscosity, potential for hydrate formation[1]	Requires solvent recovery

Table 2: Key Experimental Parameters for Anhydrous **D-Fructofuranose** Crystallization

Parameter	Value / Range	Method	Reference
Degree of Supersaturation	≥ 1.02 (preferably 1.02-1.1)	Ethanolic	[6]
pH of Solution	3.5 - 8.0	Aqueous	[3]
Seeding Temperature	80 - 95°C	Aqueous (from dihydrate melt)	[2]
Crystallization Temperature	50 - 75°C (constant)	Ethanolic (azeotropic removal)	[6]
Seed Crystal Amount	1-10% of fructose (dry basis)	Aqueous	[3]
Seed Crystal Amount	5-30% (w/w)	Aqueous (from dihydrate melt)	[2]
Seed Crystal Mean Size	40 - 50 μm	Ethanolic	[6]
Seed Crystal Max Size	< 250 - 500 μm	Aqueous (from dihydrate melt)	[2]
Ethanol:Water Mass Ratio	3.4 - 7.7	Ethanolic	[1]
Agitation Rate	> 800 rpm (to overcome mass transfer)	Ethanolic	[1]

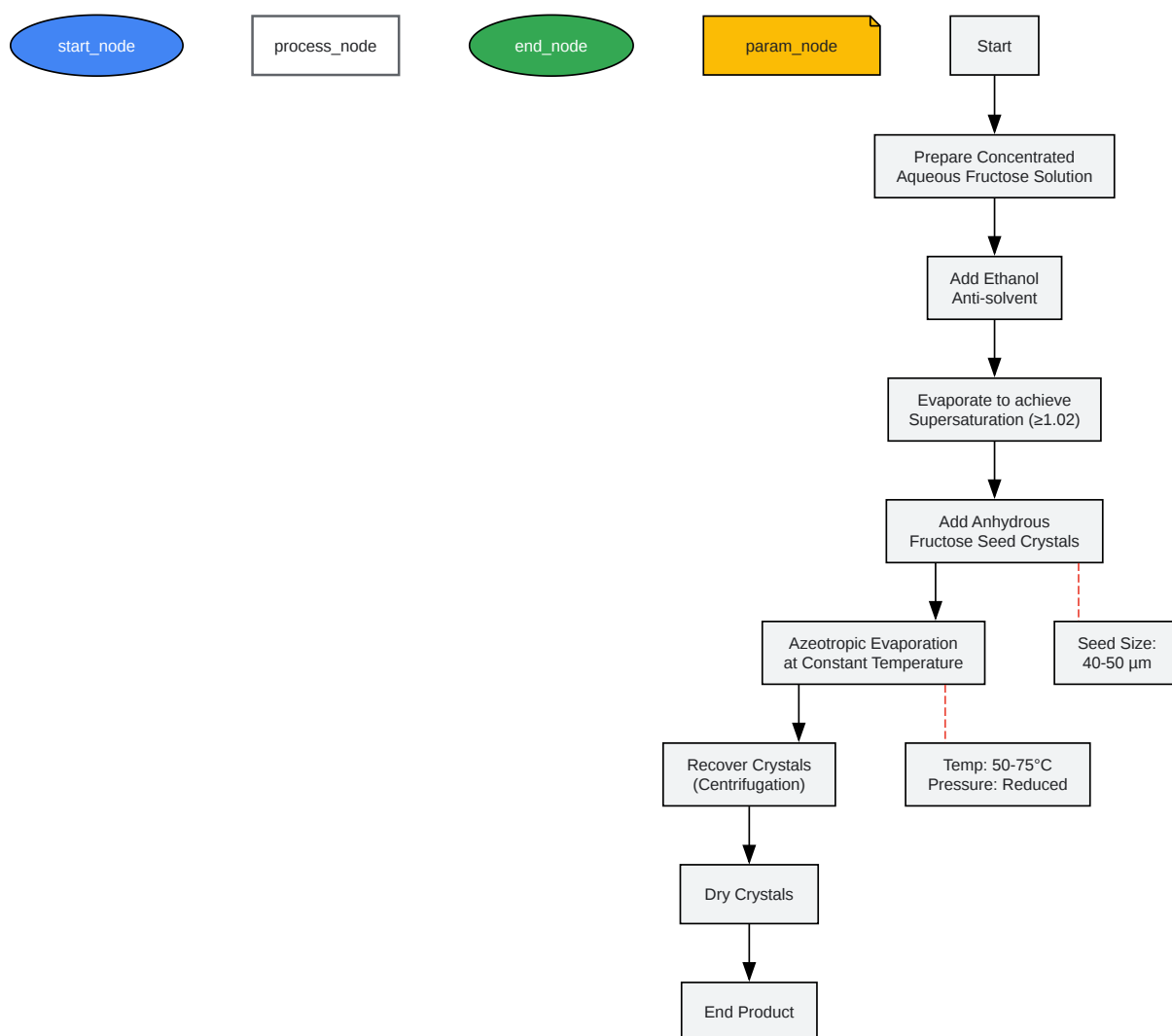
Experimental Protocols & Visualizations

Protocol 1: Ethanolic Anti-solvent Crystallization

This protocol is based on the azeotropic removal method, which provides high yields of anhydrous **D-fructofuranose** crystals.

Methodology:

- **Prepare Fructose Solution:** Prepare a concentrated aqueous D-fructose solution (e.g., 70-80% w/w).
- **Add Anti-solvent:** Add ethanol to the fructose solution to initiate the creation of a supersaturated state. The final ethanol-to-water mass ratio should be in the range of 3.4 to 7.7.^[1]
- **Achieve Supersaturation:** Gently evaporate the mixture under vacuum to achieve a degree of supersaturation of at least 1.02 (ideally 1.05) at the desired crystallization temperature.^[6]
- **Seeding:** Introduce anhydrous fructose seed crystals (mean particle size ~40-50 μm) to the supersaturated mother liquor.^[6] Ensure full and uniform seeding through adequate agitation.
- **Azeotropic Crystallization:** While maintaining a constant temperature between 50°C and 75°C (preferably 65°C), subject the seeded liquor to a reduced pressure.^[6] This will effect the azeotropic evaporation of the ethanol-water solvent, causing the dissolved fructose to crystallize onto the seed crystals.
- **Crystal Recovery:** Once the desired crystal growth is achieved, recover the crystallized fructose from the massecuite, typically via centrifugation.
- **Drying:** Dry the recovered crystals under vacuum to remove any residual solvent.



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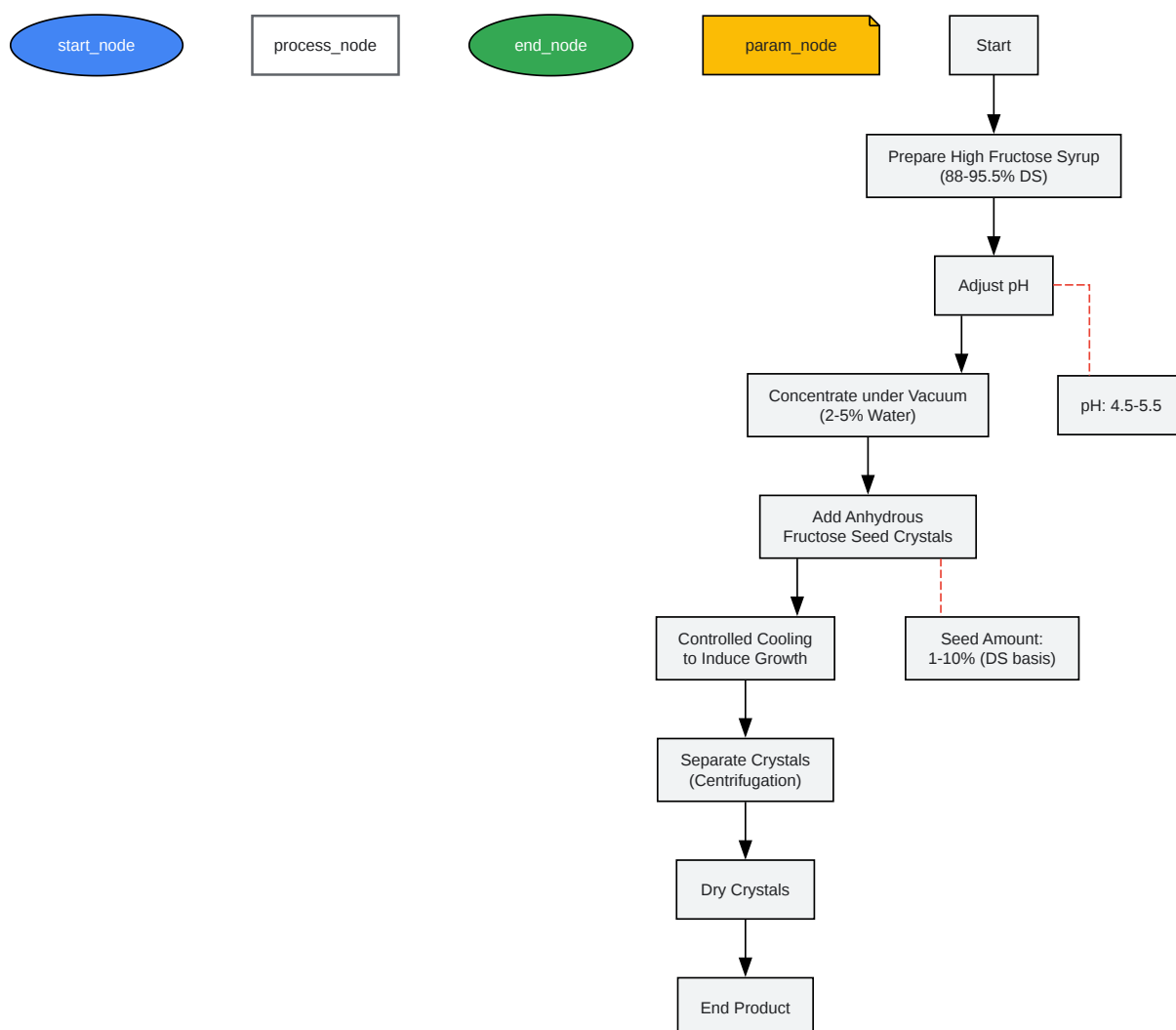
Caption: Workflow for Ethanollic Anti-solvent Crystallization.

Protocol 2: Aqueous Cooling Crystallization

This protocol describes a general method for crystallizing anhydrous **D-fructofuranose** from a highly concentrated aqueous solution.

Methodology:

- **Prepare Solution:** Prepare a high-fructose syrup with a dry solids content of 88-95.5%.^[3] Ensure the fructose content is at least 88% of the total sugar.^[3]
- **Adjust pH:** Adjust the pH of the solution to between 4.5 and 5.5.^[4]
- **Heat and Concentrate:** Heat the solution and concentrate it under vacuum until the water content is between 2% and 5%.^[3]
- **Seeding:** While the solution is at an elevated temperature, add anhydrous fructose seed crystals. The total weight of seed crystals should be approximately 1-10% of the fructose in solution on a dry solids basis.^[3]
- **Controlled Cooling:** Initiate a controlled cooling program to lower the temperature of the seeded solution. This controlled temperature reduction will promote the growth of anhydrous crystals from the supersaturated solution.
- **Maturation:** Hold the resulting masseccuite at a final low temperature to maximize crystal yield.
- **Separation and Drying:** Separate the crystals from the mother liquor using a centrifuge and dry them to obtain the final free-flowing anhydrous product.^[4]



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Caption: Workflow for Aqueous Cooling Crystallization.

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